5-methoxy-3-thiocyanato-1h-indole

Description

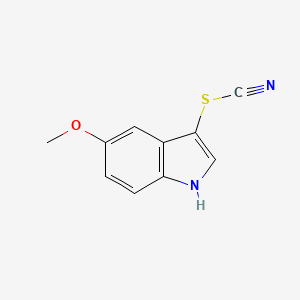

5-Methoxy-3-thiocyanato-1H-indole is a substituted indole derivative featuring a methoxy group at position 5 and a thiocyanato (-SCN) group at position 2. This compound is synthesized via visible-light-induced, graphene oxide-promoted C3-chalcogenylation of indoles, yielding a white amorphous solid . Key spectroscopic data include:

- 1H NMR (CDCl3): δ 8.55 (s, NH), 7.67 (d, Ar-H), 3.86 (s, OCH3).

- 13C NMR (CDCl3): δ 157.7 (C-OCH3), 95.2 (C-SCN).

- MS (ESI): m/z 205 (M+H+) .

Structurally, the thiocyanato group confers unique reactivity, enabling further functionalization, while the methoxy group enhances electron density on the indole core. This compound serves as an intermediate for bioactive molecules, with reported anticancer activity against HL-60, HEP-2, NCI-H292, and MCF-7 cell lines .

Properties

Molecular Formula |

C10H8N2OS |

|---|---|

Molecular Weight |

204.25 g/mol |

IUPAC Name |

(5-methoxy-1H-indol-3-yl) thiocyanate |

InChI |

InChI=1S/C10H8N2OS/c1-13-7-2-3-9-8(4-7)10(5-12-9)14-6-11/h2-5,12H,1H3 |

InChI Key |

ADQRDSLCUMIAHR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2SC#N |

Origin of Product |

United States |

Preparation Methods

Photocatalytic Thiocyanation Methods

One of the most prominent approaches to synthesizing 5-methoxy-3-thiocyanato-1H-indole involves visible-light-induced photocatalysis using iridium complexes as catalysts.

- Substrates: 5-Methoxy-1H-indole (0.5 mmol)

- Reagents: Ammonium thiocyanate (NH4SCN, 1.5 mmol)

- Catalyst: Iridium complex [IrL2]Cl (0.1 mol %)

- Solvent: Tetrahydrofuran (THF), 5 mL

- Conditions: Blue LED light irradiation (460 nm, 23 W), ambient temperature, oxygen atmosphere (1 atm)

- Reaction Time: 24 hours for initial oxidation, followed by addition of NH4SCN and another 24 hours irradiation

- Yields of this compound typically range from 80% to 98% under these conditions.

- The reaction proceeds via a one-pot transformation of indoline to the thiocyanated indole.

- The method is scalable to gram quantities without significant loss in yield.

- The photocatalyst activates molecular oxygen to generate reactive oxygen species that facilitate regioselective thiocyanation at the 3-position of the indole ring.

- The use of visible light and mild conditions aligns with green chemistry principles.

| Parameter | Details |

|---|---|

| Substrate | 5-Methoxy-1H-indole (0.5 mmol) |

| Thiocyanating agent | NH4SCN (1.5 mmol) |

| Catalyst | [IrL2]Cl (0.1 mol %) |

| Solvent | THF (5 mL) |

| Light source | Blue LED (460 nm, 23 W) |

| Atmosphere | Oxygen (1 atm) |

| Reaction time | 48 hours total (two 24 h steps) |

| Yield | 80–98% |

Data source: Photocatalytic one-pot transformation protocol

Oxone/NH4SCN Oxidative Thiocyanation

Another effective method employs the ammonium thiocyanate and oxone reagent system for oxidative thiocyanation.

- Indoles are exposed to NH4SCN and oxone under mild conditions.

- The reaction yields 3-thiocyanato-1H-indoles, including 5-methoxy derivatives, in 80–98% yields.

- This method is applicable to various substituted indoles and is conducted under acid-free conditions.

- Preparation of 2-arylindoles via photostimulated SRN1 reaction or Fischer synthesis-type rearrangement.

- N-Methylation of indoles using KOH and methyl iodide in DMSO.

- Thiocyanation with NH4SCN and oxone to afford the 3-thiocyanato derivatives.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 2-Arylindole synthesis | Potassium tert-butoxide, DMSO, 254 nm light | 45–60 |

| N-Methylation | KOH/DMSO, MeI | 80–94 |

| Thiocyanation | NH4SCN, oxone | 80–98 |

Data source: Synthesis and evaluation of 3-thiocyanato-1H-indoles

Graphene Oxide-Promoted Visible Light Thiocyanation

A novel method utilizes graphene oxide (GO) as a promoter under visible light to facilitate thiocyanation.

- Indole (including 5-methoxyindole) reacts with thiols or NH4SCN in the presence of GO.

- Reaction carried out at room temperature in 1,2-dichloroethane (DCE).

- GO loading of 40 wt% is effective without compromising yield.

- The reaction time is approximately 8–12 hours.

- Yields of 3-thiocyanato indoles are moderate to excellent (up to 84% on gram scale).

| Parameter | Details |

|---|---|

| Substrate | 5-Methoxyindole |

| Promoter | Graphene oxide (40 wt%) |

| Solvent | 1,2-Dichloroethane (DCE) |

| Temperature | Room temperature |

| Reaction time | 8–12 hours |

| Yield | Up to 84% (gram scale) |

Data source: GO-promoted visible-light-induced thiocyanation

Acid-Activated Silica Catalysis

An alternative approach involves acid-activated silica catalysts such as SiO2-HClO4 or SiO2-KHSO4.

- This compound is obtained in 76–85% yield.

- The reaction is conducted under solvent-free or minimal solvent conditions.

- Melting point of product: 120–125°C.

- Characterization includes IR and NMR confirming thiocyanate group presence.

| Catalyst | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) |

|---|---|---|---|

| SiO2-HClO4 | 85 | 120–125 | 623 (SCN stretch) |

| SiO2-KHSO4 | 76 | 120–125 | 623 (SCN stretch) |

Data source: Acid-activated silica catalysis for thiocyanation

Comparative Summary Table of Preparation Methods

| Method | Catalyst/Promoter | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Photocatalytic (Iridium) | [IrL2]Cl (0.1 mol %) | THF, blue LED, O2, 48 h | 80–98 | Mild, green, scalable |

| Oxone/NH4SCN Oxidation | Oxone + NH4SCN | Acid-free, DMSO, room temp | 80–98 | Multi-step synthesis, broad substrate scope |

| Graphene Oxide-Promoted | Graphene oxide (40 wt %) | DCE, room temp, visible light | Up to 84 | Efficient, gram scale demonstrated |

| Acid-Activated Silica | SiO2-HClO4 or SiO2-KHSO4 | Solvent-free or minimal solvent | 76–85 | Simple, solid-supported catalyst |

Research Findings and Mechanistic Notes

- Photocatalytic methods benefit from mild conditions and use of visible light, reducing harsh reagents and waste.

- Oxidative thiocyanation with oxone and NH4SCN is highly regioselective for the 3-position of indoles.

- Graphene oxide acts as a heterogeneous promoter enhancing electron transfer under visible light.

- Acid-activated silica catalysts provide an environmentally benign alternative with good yields.

- The thiocyanate group introduction is generally highly regioselective, confirmed by NMR and IR spectroscopy.

- Gram-scale syntheses have been successfully demonstrated, indicating practical applicability.

Chemical Reactions Analysis

Types of Reactions: 5-methoxy-3-thiocyanato-1h-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-methanol derivatives .

Scientific Research Applications

While comprehensive data tables and well-documented case studies focusing solely on the applications of "5-methoxy-3-thiocyanato-1H-indole" are not available in the provided search results, the synthesis and evaluation of related compounds offer insight into potential applications.

3-Thiocyanato-1H-indole Derivatives as Antiproliferative Agents

A novel series of twenty 3-thiocyanato-1H-indoles, with variations at positions N-1, C-2, and C-5 of the heterocyclic core, have been synthesized and evaluated for their antiproliferative activity against four human cancer cell lines: HL60 (human promyelocytic leukemia), MCF-7 (human breast adenocarcinoma), NCI-H292 (human lung cancer), and HEP-2 (human cervical carcinoma) .

- The MTT colorimetric assay was used to assess the potency of the compounds .

- 3-thiocyanato-1H-indole derivatives displayed good to high potency toward at least one of the tested cells, suggesting that the thiocyanate moiety plays a key role in the observed bioactivity .

- Many of the tested compounds exhibited interesting levels of growth inhibitory activity against the whole panel, and all of them demonstrated to be non-lytic at doses >500 mM in the hemolytic activity test .

- N-Phenyl-3-thiocyanato-1H-indole and 1-methyl-2-(4-chlorophenyl)-3-thiocyanato-1H-indole showed the best profile of potency against all the cell lines .

- These results suggest that the 3-thiocyanato-1H-indole motif can be used as a versatile and valuable scaffold to afford potent cytotoxic compounds .

This compound

this compound is a white amorphous solid . 1H NMR (400 MHz, CDCl3) data is available .

Mechanism of Action

The mechanism of action of thiocyanic acid, 5-methoxy-1H-indol-3-yl ester involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Thiocyanato vs. Imidazolyl/Triazolyl/Sulfonyl Groups

- 5-Methoxy-3-(1-pentyl-1H-imidazol-5-yl)-1H-indole (95): Substituent: Bulky imidazolyl group with a pentyl chain. Synthesis: Condensation of 5-methoxy-1H-indole-3-carbaldehyde with p-toluenesulfonylmethyl isocyanide. Bioactivity: Not explicitly stated, but imidazolyl groups often enhance binding to biological targets.

- 5-Fluoro-3-(triazolyl)-1H-indole (5b): Substituent: Triazolyl group synthesized via Cu-catalyzed azide-alkyne cycloaddition. Synthesis: Click chemistry in PEG-400/DMF, 42% yield.

5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole (7c):

Key Insight: Thiocyanato groups offer a balance of moderate steric bulk and electrophilicity, enabling diverse reactivity compared to bulkier (imidazolyl) or electron-withdrawing (sulfonyl) substituents.

Substituent Effects at Position 5

Methoxy vs. Fluoro/Methyl Groups

5-Fluoro-1-methyl-1H-indole (7b):

5-Methoxy-2-methyl-3-indoleacetic Acid:

- Substituent: Carboxylic acid at position 3, methyl at position 2.

- Structural Impact: Increased hydrophilicity due to the carboxylic acid group .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-methoxy-3-thiocyanato-1H-indole, and how can purity be optimized?

- Methodological Answer : A widely used approach involves electrophilic substitution or condensation reactions. For example, thiocyanation at the indole C3 position can be achieved using reagents like ammonium thiocyanate under acidic conditions . Post-synthesis, purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical. Recrystallization in solvents like ethyl acetate may yield single crystals for structural validation . Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) is essential for confirming substituent positions and molecular symmetry . High-resolution mass spectrometry (HRMS) validates molecular weight , while X-ray crystallography provides definitive structural elucidation, as demonstrated for analogous bis-indole derivatives . Infrared (IR) spectroscopy can identify functional groups like thiocyanate (C≡N stretch at ~2100 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Wear PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Use P95 respirators for airborne particulate protection . Ensure adequate ventilation to minimize inhalation risks. Store the compound at 0–6°C in airtight containers to avoid degradation . Emergency measures include rinsing eyes with water (15+ minutes) and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to determine melting points with precision . Solubility studies should employ standardized solvents (e.g., DMSO, ethanol) under controlled temperatures. Cross-reference data with high-purity samples (>98% by HPLC) and replicate conditions from peer-reviewed studies .

Q. What strategies optimize reaction yields in the thiocyanation of 5-methoxy-1H-indole derivatives?

- Methodological Answer : Catalytic systems like KHSO4 in dichloromethane (CH₂Cl₂) enhance electrophilic substitution efficiency . Temperature control (20–25°C) minimizes side reactions. Stoichiometric ratios of thiocyanation agents (e.g., NH₄SCN) should be optimized via kinetic studies. For scale-up, consider continuous flow reactors to improve mixing and heat dissipation .

Q. How can the toxicological profile of this compound be systematically assessed for drug discovery pipelines?

- Methodological Answer : Conduct in vitro assays:

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) .

- Genotoxicity : Ames test for mutagenicity .

- Metabolic Stability : Liver microsome assays to evaluate CYP450 interactions .

- Cross-reference GHS classifications from analogous compounds (e.g., acute oral toxicity Category 4; skin irritation Category 2) .

Q. What advanced analytical methods are suitable for detecting trace impurities or degradation products in this compound?

- Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS enables sub-ppm detection of impurities . For degradation studies, use accelerated stability testing (40°C/75% RH) over 4 weeks, followed by LC-MS/MS to identify breakdown products . Derivatization with electron-capture agents (e.g., trifluoroacetyl esters) enhances sensitivity in negative-ion MS modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.